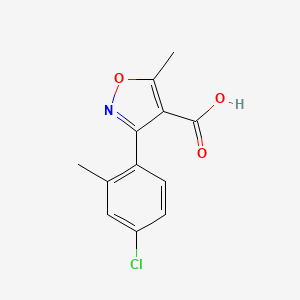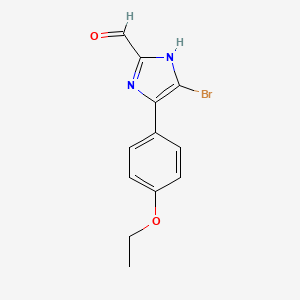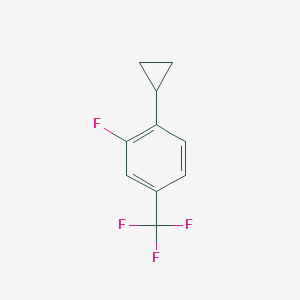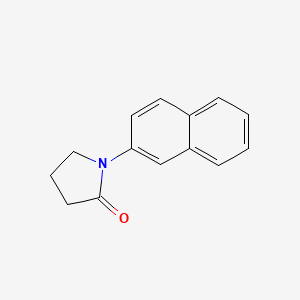
1-(2-Naphthyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)-2-pyrrolidinone is an organic compound that features a naphthalene ring fused to a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-2-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthyl-pyrrolidinone compounds .
Aplicaciones Científicas De Investigación
1-(2-Naphthyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism by which 1-(2-Naphthyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
1-Naphthylamine: Shares the naphthalene ring but differs in the functional group attached.
2-Naphthol: Another naphthalene derivative with a hydroxyl group.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Uniqueness: 1-(2-Naphthyl)-2-pyrrolidinone is unique due to the presence of both the naphthalene ring and the pyrrolidinone moiety, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
38348-86-6 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C14H13NO/c16-14-6-3-9-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2 |
Clave InChI |
FJWHXLZPCPMMNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


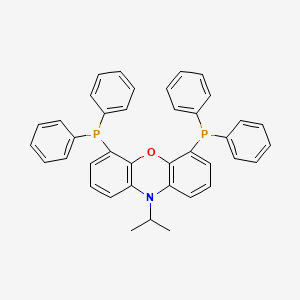
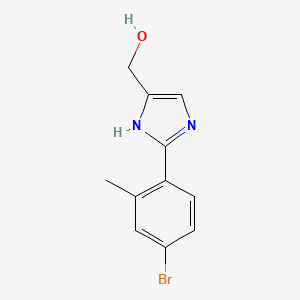
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)

![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
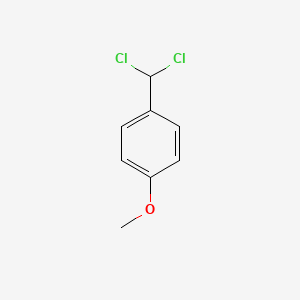
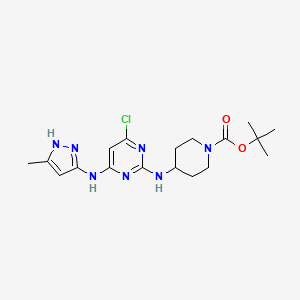
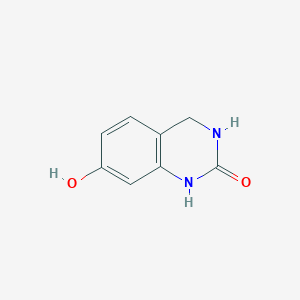

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

